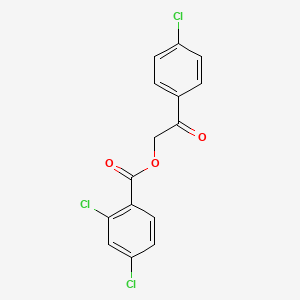![molecular formula C30H21FN6O3S B10871850 4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10871850.png)
4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-fluorophenylhydrazine with an appropriate diketone under acidic conditions.
Synthesis of the triazole ring: The pyrazole derivative can be further reacted with 1-naphthylamine and a suitable azide source to form the triazole ring.
Thioether formation: The triazole-pyrazole intermediate can be treated with a thiol compound to introduce the sulfanyl group.
Acetylation: The resulting compound can be acetylated using acetic anhydride.
Amidation: Finally, the acetylated intermediate can be coupled with 4-aminobenzoic acid under peptide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its multiple functional groups can interact with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, and it could be a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA binding: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-[(2-{[5-(3-PHENYL-1H-PYRAZOL-5-YL)-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID: Similar structure but lacks the fluorine atom.
4-[(2-{[5-(3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL)-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID: Similar structure but has a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID may confer unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C30H21FN6O3S |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
4-[[2-[[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-naphthalen-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C30H21FN6O3S/c31-21-12-8-19(9-13-21)24-16-25(34-33-24)28-35-36-30(37(28)26-7-3-5-18-4-1-2-6-23(18)26)41-17-27(38)32-22-14-10-20(11-15-22)29(39)40/h1-16H,17H2,(H,32,38)(H,33,34)(H,39,40) |
InChI Key |
VYGGAOIBYYMXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC(=NN5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871772.png)
![2-[8-imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]-N,N-dimethylethanamine](/img/structure/B10871777.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide](/img/structure/B10871780.png)
![2-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline](/img/structure/B10871782.png)
![4-[(2,6-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871787.png)
![2-(2,4-dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10871788.png)

![methyl [(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871804.png)

![1-(2,4-Dichlorophenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10871818.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10871841.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10871842.png)

![4-methoxy-N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10871854.png)
